molecular formula C14H9Cl2NO3 B171797 2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid CAS No. 19368-25-3

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

Cat. No. B171797
CAS RN: 19368-25-3
M. Wt: 310.1 g/mol
InChI Key: KJJDJHRRNYTTRI-UHFFFAOYSA-N
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Description

“2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid” is a chemical compound with the molecular formula C14H9Cl2NO3 . It is related to other compounds such as “2-[(3,5-dichlorophenyl)carbamoyl]-2-methoxyacetic acid” and "2-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid" .


Molecular Structure Analysis

The molecular structure of “2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid” includes a benzene ring attached to a carbamoyl group and a carboxylic acid group . The carbamoyl group is further attached to a 3,5-dichlorophenyl group .


Physical And Chemical Properties Analysis

“2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid” has a molecular weight of 325.1 g/mol . It has a topological polar surface area of 78.4 Ų and a complexity of 384 . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Application Summary: “2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid” may be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protodeboronation of Pinacol Boronic Esters

  • Application Summary: Pinacol boronic esters, which may include “2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid”, are highly valuable building blocks in organic synthesis . They are used in a process called protodeboronation .

Anti-Markovnikov Hydromethylation of Alkenes

  • Application Summary: “2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid” may be used in the process of anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation .

Future Directions

Future research could focus on the synthesis, chemical reactions, and potential applications of “2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid”. Given its structural similarity to other compounds that have been used in Suzuki–Miyaura coupling reactions, it could potentially be used in similar reactions .

properties

IUPAC Name

2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-8-5-9(16)7-10(6-8)17-13(18)11-3-1-2-4-12(11)14(19)20/h1-7H,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJDJHRRNYTTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350225
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dichlorophenyl)carbamoyl]benzoic acid

CAS RN

19368-25-3
Record name 2-[[(3,5-Dichlorophenyl)amino]carbonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19368-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3,5-dichlorophenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',5'-DICHLOROPHTHALANILIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Rovira, Y Harrak, A Trapero… - …, 2014 - Wiley Online Library
The active conformation of a family of metabotropic glutamate receptor subtype 4 (mGlu 4 ) positive allosteric modulators (PAMs) with the cyclohexane 1,2‐dicarboxylic scaffold present …

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